Physicochemical Property Differentiation from the Core Scaffold
The presence of the morpholine ring imparts significant and quantifiable changes in the molecular properties of 2-(4-morpholinyl)-6-quinolinamine compared to the unsubstituted 6-aminoquinoline core [1]. These property shifts are critical for understanding solubility and permeability, which are fundamental to both in vitro and in vivo applications.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 229.28 g/mol |
| Comparator Or Baseline | 144.17 g/mol (6-Aminoquinoline, CAS 580-15-4) |
| Quantified Difference | 59% increase |
| Conditions | Calculated based on molecular formula |
Why This Matters
The substantial increase in molecular weight directly affects diffusion rates and cellular uptake, making the target compound less suitable as a direct replacement for 6-aminoquinoline in assays where passive permeability is a key factor.
- [1] Molbase. (n.d.). 2-morpholin-4-ylquinolin-6-amine | CAS 648423-84-1. Retrieved April 22, 2026. View Source
